molecular formula C14H11FO3 B5867573 1-(2,4-dihydroxyphenyl)-2-(2-fluorophenyl)ethanone

1-(2,4-dihydroxyphenyl)-2-(2-fluorophenyl)ethanone

Cat. No.: B5867573
M. Wt: 246.23 g/mol
InChI Key: MOSGILKWCKIFKC-UHFFFAOYSA-N
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Description

1-(2,4-dihydroxyphenyl)-2-(2-fluorophenyl)ethanone, also known as DFE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFE is a chalcone derivative that contains two aromatic rings, one with a hydroxyl group and the other with a fluorine atom.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Utilizing (2,4-dihydroxyphenyl)ethanone and prenyl bromide, researchers developed a method to synthesize (2-hydroxy-4-(3-methyl-2-butenyloxy)phenyl)ethanone, exploring optimized reaction conditions (Zhou Jin-xia, 2010).
  • Molecular Structure Analysis : The molecular structure of compounds similar to 1-(2,4-dihydroxyphenyl)-2-(2-fluorophenyl)ethanone, like 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, has been studied, revealing planar arrangements and intermolecular hydrogen bonds (H. Abdel‐Aziz et al., 2012).

Biomedical Applications

  • Antimicrobial Activity : Novel compounds synthesized from derivatives of (2,4-dihydroxyphenyl)ethanone demonstrated antimicrobial activity, highlighting their potential in medical applications (M. Nagamani et al., 2018).
  • Biotransformation Studies : The compound's derivatives were used in the enantioselective synthesis of molecules like (S)-(-)-1-(4-fluorophenyl)ethanol, which have implications in studying molecular complexes and diseases like Alzheimer's (ChemChemTech, 2022).

Material Science and Chemistry

  • Heterocyclization and Derivative Formation : The compound's derivatives were involved in reactions leading to the formation of various heterocyclic compounds, useful in material science and organic synthesis (V. Moskvina et al., 2015).
  • Photochemistry and Polymorphism : Studies on derivatives of 1-(2,4-dihydroxyphenyl)ethanone revealed insights into the photochemistry and polymorphism of these compounds, important for understanding their behavior under different conditions (P. Jones & I. Mangalagiu, 2009).

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(2-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-12-4-2-1-3-9(12)7-13(17)11-6-5-10(16)8-14(11)18/h1-6,8,16,18H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSGILKWCKIFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=C(C=C(C=C2)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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